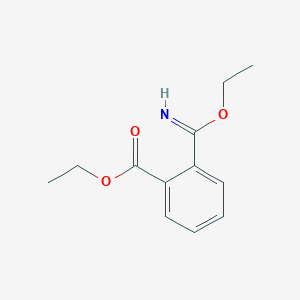

ethyl 2-(C-ethoxycarbonimidoyl)benzoate

Description

Ethyl 2-(C-ethoxycarbonimidoyl)benzoate is an ester derivative of benzoic acid featuring an ethoxycarbonimidoyl group (-N=C-OEt) at the 2-position of the aromatic ring. This compound is of interest due to its unique electronic and steric properties conferred by the imidoyl substituent, which combines both electron-withdrawing (carbonyl) and electron-donating (ethoxy) characteristics.

Properties

IUPAC Name |

ethyl 2-(C-ethoxycarbonimidoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQMRLMDASGVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=CC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(C-ethoxycarbonimidoyl)benzoate typically involves the reaction of ethyl benzoate with ethoxycarbonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: Ethyl benzoate and ethoxycarbonyl isocyanate.

Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

Catalysts: A base such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(C-ethoxycarbonimidoyl)benzoate can undergo various types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce benzoic acid and ethyl carbamate.

Reduction: Reduction reactions can convert the ethoxycarbonimidoyl group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

Hydrolysis: Benzoic acid and ethyl carbamate.

Reduction: Ethyl 2-(aminomethyl)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(C-ethoxycarbonimidoyl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(C-ethoxycarbonimidoyl)benzoate involves its interaction with specific molecular targets. The ethoxycarbonimidoyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between ethyl 2-(C-ethoxycarbonimidoyl)benzoate and selected analogs:

Key Observations :

- The ethoxycarbonimidoyl group introduces a conjugated system (-N=C-OEt) that differs from traditional electron-donating (e.g., methoxy) or electron-withdrawing (e.g., sulfonamide) groups. This may lead to unique reactivity in nucleophilic additions or cyclization reactions.

Reactivity and Stability

- Electronic Effects : The ethoxycarbonimidoyl group’s resonance (between -N=C-OEt and -N-C=OEt) may stabilize intermediates in reactions, contrasting with the electron-donating methoxy group in ethyl 2-methoxybenzoate, which accelerates electrophilic substitution .

- Hydrolysis Sensitivity: Unlike ethyl 2-(aminosulfonyl)benzoate (stable under acidic conditions), the imidoyl group in the target compound may hydrolyze to form carboxylic acids or amines, depending on pH .

- Polymer Applications: Ethyl 4-(dimethylamino)benzoate exhibits high reactivity in resin cements due to its amine group . The target compound’s imidoyl group, while less basic, could act as a latent amine source or catalyst in polymerization.

Physical Properties

Notes:

- The target compound’s solubility is expected to exceed that of sulfonamide derivatives due to reduced hydrogen-bonding capacity but may be lower than methoxy-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.